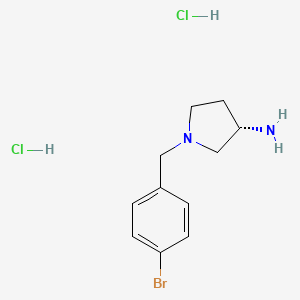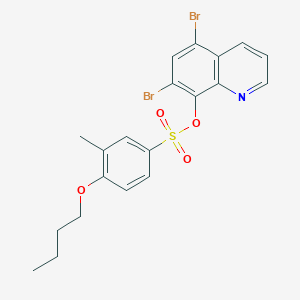
5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate involves chemoselective processes and multi-step reactions. One method described involves the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, achieving high yields using efficient and conventional methods (Krishna, 2018). Another approach highlights the iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via remote radical C–O cross-coupling, showcasing superior reactivity and good to excellent yields (Shen et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques. One study on a similar sulfonate compound revealed its crystal structure, providing insights into the relative orientations of its molecular components and how these structures are stabilized by weak intermolecular interactions (Akkurt et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate derivatives can lead to various products with potential biological activities. For instance, derivatives synthesized from 5-amino-7-bromoquinolin-8-ol sulfonate have shown potent antimicrobial activities, highlighting the importance of the sulfonate group in these reactions (Krishna, 2018).
Physical Properties Analysis
The physical properties of related sulfonate compounds have been explored, with findings indicating how structural variations can influence these properties. The crystallographic analysis provides a detailed view of the compound's structure, aiding in the understanding of its physical characteristics (Akkurt et al., 2008).
Chemical Properties Analysis
The chemical properties of sulfonate derivatives, including those related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate, have been studied to understand their reactivity and potential applications. The synthesis methods and resulting compounds reveal insights into their chemical behavior, such as chemoselectivity and the impact of various substituents on their activities (Krishna, 2018); (Shen et al., 2017).
Aplicaciones Científicas De Investigación
Antioxidant and Corrosion Inhibitors
5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate derivatives have been prepared and evaluated as potential antioxidant and corrosion inhibitors for gasoline lubricating oil. Compounds including 4-(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl-4-methylbenzene sulfonate and related structures demonstrated high antioxidant activity. The optimal concentration for additive effectiveness was determined, and thermal analyses were conducted to study their stability (Habib, Hassan & El‐Mekabaty, 2014).
Antimicrobial Applications
Derivatives of 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate were synthesized and evaluated for their antimicrobial properties. Chemoselectivity in synthesis allowed for the creation of various sulfonate derivatives. Certain derivatives, particularly those combined with biphenyl-4-sulfonate and 2-hydroxy-5-nitrobenzenesulfonate, exhibited potent antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Krishna, 2018).
Fluorescent pH-Probes
Certain derivatives of 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate have been investigated as fluorescent pH-probes. The photoluminescence properties of these compounds, particularly when protonated, show potential for application in pH sensing. The shift in emission upon protonation of certain non-halogenated derivatives indicates their usefulness in monitoring pH changes in various environments (Kappaun et al., 2006).
Antioxidant Activity of Marine Red Algae
Compounds related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate, specifically bromophenols isolated from the marine red alga Rhodomela confervoides, have shown significant antioxidant activities. These activities are comparable or stronger than those of positive controls like butylated hydroxytoluene and ascorbic acid, indicating the potential of these compounds in preventing oxidative deterioration in food and other products (Li et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-butoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2NO4S/c1-3-4-10-26-18-8-7-14(11-13(18)2)28(24,25)27-20-17(22)12-16(21)15-6-5-9-23-19(15)20/h5-9,11-12H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJDPJOSCSZIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)
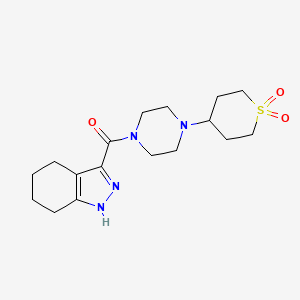
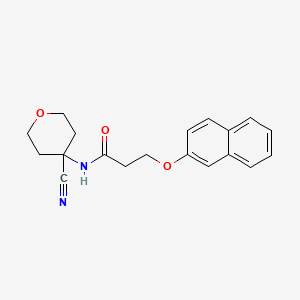
![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)
![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
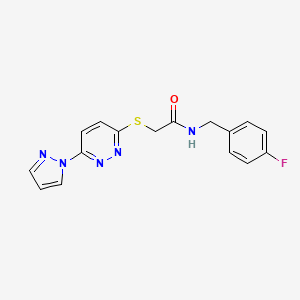
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)
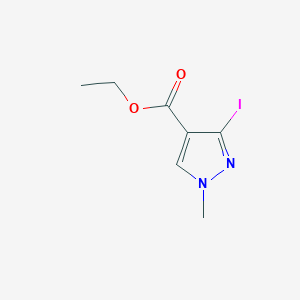
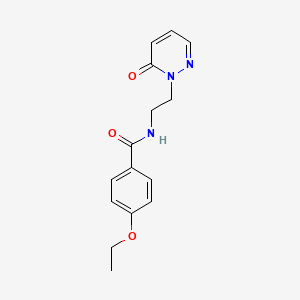
![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)
